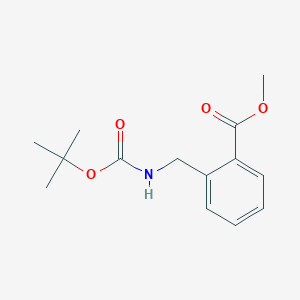

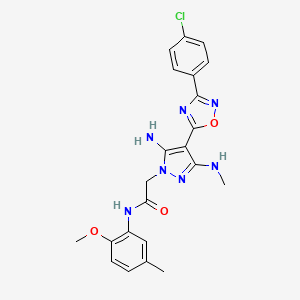

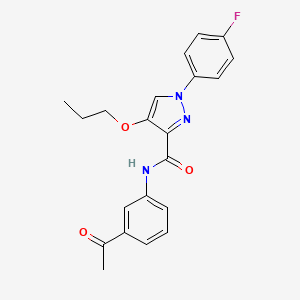

![molecular formula C19H18ClN3OS B2714400 4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-33-8](/img/structure/B2714400.png)

4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamides are a class of compounds that have a benzene ring attached to an amide functional group . They are widely used in the pharmaceutical industry and serve as an intermediate product in the synthesis of various therapeutic agents .

Synthesis Analysis

Benzamides can be synthesized through the direct condensation of carboxylic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide functional group. The benzene ring can have various substituents, which can significantly alter the properties of the compound .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For example, 2-Chlorobenzamide can undergo room temperature Pd-mediated hydrodehalogenations with KF and polymethylhydrosiloxane (PMHS) to yield benzamide .Physical And Chemical Properties Analysis

Benzamides are typically solid at room temperature. They have a molecular weight of around 155.582 g/mol . The physical and chemical properties can vary greatly depending on the specific substituents on the benzene ring.Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

One foundational aspect of research surrounding 4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide and related compounds involves their synthesis methods. For instance, thiadiazoles are prepared through the oxidative dimerization of thioamides, showcasing the chemical's versatility in reactions and potential as a precursor for various biologically active molecules (Takikawa et al., 1985). This method highlights the compound's foundational role in synthesizing more complex chemical structures.

Biological Activities and Anticancer Potential

Research also delves into the compound's biological activities, particularly in anticancer applications. Microwave-assisted synthesis of thiadiazole and benzamide derivatives has been explored, demonstrating promising anticancer activities across several human cancer cell lines. This indicates the compound's potential in developing new therapeutic agents (Tiwari et al., 2017). Such studies are crucial in identifying novel compounds with high efficacy against cancer.

Insecticidal Activity

The compound's derivatives have also been identified for their insecticidal activities. For example, a straightforward synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide has shown significant insecticidal activity against cotton leaf worm, suggesting potential applications in agricultural pest control (Mohamed et al., 2020).

Nematocidal Activity

Further expanding its potential applications, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group exhibited notable nematocidal activities. This opens up new avenues for developing nematicides to combat nematode pests, which are a significant concern in agriculture (Liu et al., 2022).

Photophysical Properties

The photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been explored, revealing significant solid-state fluorescence and aggregation-induced emission effects. These findings suggest applications in fluorescent markers and optical materials, highlighting the compound's versatility beyond biological activity (Zhang et al., 2017).

Mécanisme D'action

Orientations Futures

The future directions in the research and application of benzamides are vast. They are widely used in the pharmaceutical industry and serve as an intermediate product in the synthesis of various therapeutic agents . Therefore, the development of new synthetic methods and the discovery of new biological activities of benzamides are areas of ongoing research.

Propriétés

IUPAC Name |

4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-10-9-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-5-7-15(20)8-6-14/h5-9H,1-4H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUZDYWQVQKOAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

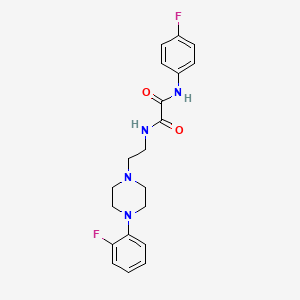

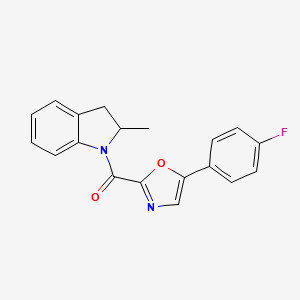

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2714324.png)

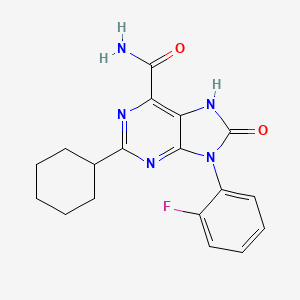

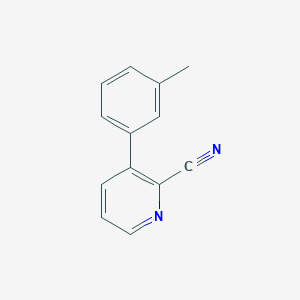

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2714327.png)

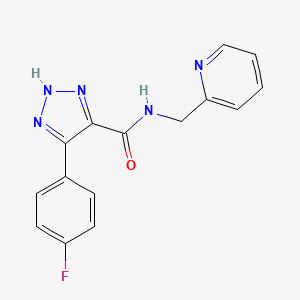

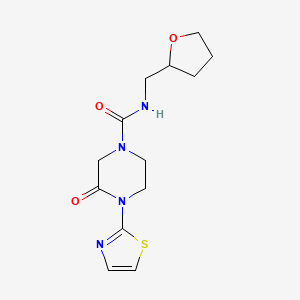

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea](/img/structure/B2714334.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(naphthalen-1-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2714337.png)